5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide
Overview
Description
5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor under specific conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a CDK inhibitor, which can be useful in cancer research.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory effects on CDKs.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines
Uniqueness
5-Phenyl-N-[(pyridin-3-YL)methyl]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activity and makes it a promising candidate for further drug development .
Properties
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O/c21-20(22,23)17-9-16(14-6-2-1-3-7-14)27-18-15(12-26-28(17)18)19(29)25-11-13-5-4-8-24-10-13/h1-10,12H,11H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPXQOWQMFUCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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